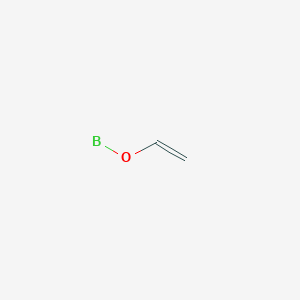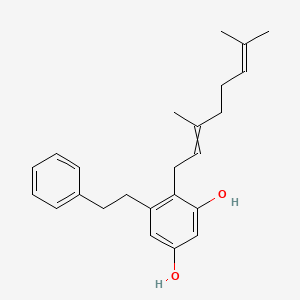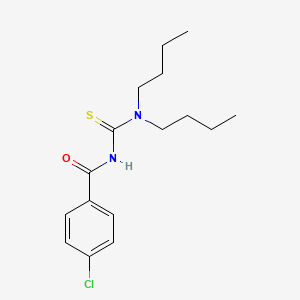
4-Chloro-N-(dibutylcarbamothioyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-N-(dibutylcarbamothioyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group attached to the benzene ring and a dibutylcarbamothioyl group attached to the amide nitrogen
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(dibutylcarbamothioyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with dibutylthiocarbamate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
化学反应分析
Types of Reactions
4-Chloro-N-(dibutylcarbamothioyl)benzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The thiocarbamate group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted benzamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
科学研究应用
4-Chloro-N-(dibutylcarbamothioyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Chloro-N-(dibutylcarbamothioyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The presence of the chloro and thiocarbamate groups allows for specific interactions with biological molecules, potentially leading to inhibition or activation of certain pathways.
相似化合物的比较
Similar Compounds
4-Chlorobenzamide: Lacks the dibutylcarbamothioyl group, making it less versatile in chemical reactions.
N,N-Dibutylthiocarbamate: Lacks the benzamide structure, limiting its applications in certain fields.
Uniqueness
4-Chloro-N-(dibutylcarbamothioyl)benzamide is unique due to the combination of the chloro group and the dibutylcarbamothioyl group, which provides a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
属性
CAS 编号 |
138370-65-7 |
|---|---|
分子式 |
C16H23ClN2OS |
分子量 |
326.9 g/mol |
IUPAC 名称 |
4-chloro-N-(dibutylcarbamothioyl)benzamide |
InChI |
InChI=1S/C16H23ClN2OS/c1-3-5-11-19(12-6-4-2)16(21)18-15(20)13-7-9-14(17)10-8-13/h7-10H,3-6,11-12H2,1-2H3,(H,18,20,21) |
InChI 键 |
WOXZVMVYVDEPBI-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)C(=S)NC(=O)C1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


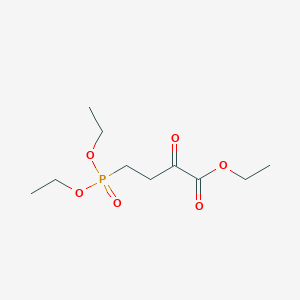

![1-Dodecanol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14288534.png)
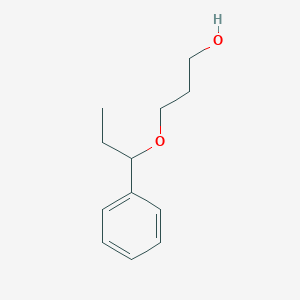
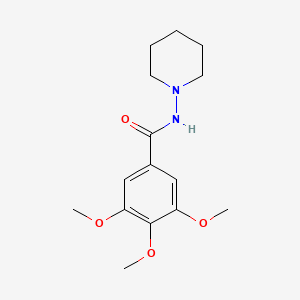

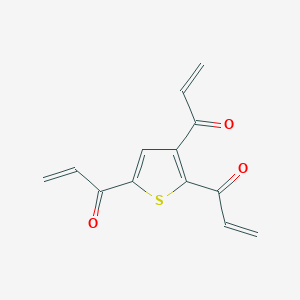
![3,3,5-Trimethyl-11-(prop-2-en-1-yl)-3,11-dihydropyrano[3,2-a]carbazole](/img/structure/B14288574.png)
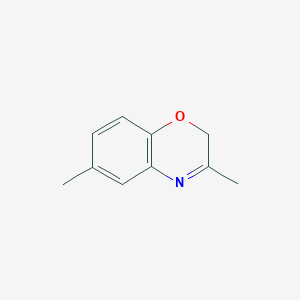
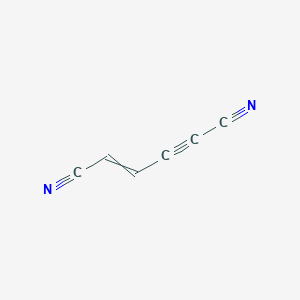
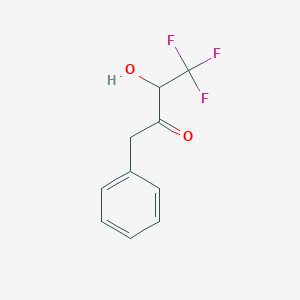
![Lithium, [(phenylsulfonyl)methyl]-](/img/structure/B14288606.png)
